Bcn-OH

Vue d'ensemble

Description

Bcn-OH, also known as endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, is a compound that serves as a mitochondrial probe based on the lyophilic bidentate bicyclic ligand BCN. It is often used as a control reagent for BCN-TPP, a reactive sulfenic acid probe that targets mitochondria .

Méthodes De Préparation

The synthesis of Bcn-OH involves the use of boric acid and hexamethylenetetramine as boron and carbon sources, respectively. The compound is synthesized using melamine and guanidine hydrochloride as the nitrogen source . The preparation process includes thermal annealing at 800°C, which results in the formation of BCN-doped hexagonal boron nitride nanodisks . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Bcn-OH undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include azide-tagged molecules or biomolecules, which react with the BCN group via copper-free Click Chemistry . The major products formed from these reactions are triazole compounds, which are useful in bioconjugation and labeling applications .

Applications De Recherche Scientifique

Chemical Characteristics

Bcn-OH has the chemical formula and features a bicyclic structure that enhances its reactivity in bioorthogonal reactions, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This property allows this compound to selectively react with azide-functionalized biomolecules, facilitating precise labeling and tracking in biological systems without the need for copper catalysts .

Bioorthogonal Chemistry

This compound is extensively utilized in bioorthogonal labeling due to its ability to form stable triazole bonds with azides. This capability is pivotal for applications such as:

- Labeling of Proteins and Peptides : Researchers can use this compound to attach fluorescent dyes or other tags to specific proteins, enabling visualization and tracking within cells .

- Nucleic Acid Modifications : The compound allows for site-specific modifications of DNA and RNA, facilitating studies on gene expression and interactions between nucleic acids and proteins .

Imaging Techniques

This compound has shown promise in various imaging applications. Its bioorthogonal nature enables:

- Cellular Imaging : By conjugating this compound with imaging agents like quantum dots or magnetic nanoparticles, researchers can visualize cellular processes and track disease progression .

- In Vivo Studies : The ability to label biomolecules without disrupting native biological processes makes this compound an ideal candidate for live-cell imaging studies.

Therapeutic Potential

Recent studies have indicated that this compound may exhibit anti-inflammatory properties by interacting with the endocannabinoid system, which plays a crucial role in regulating inflammation. This potential application opens avenues for further research into its effectiveness in treating various inflammatory conditions.

Mitochondrial Function Studies

This compound is also being investigated as a mitochondrial probe, where it affects mitochondrial energy metabolism by interacting with mitochondrial proteins. Preliminary findings suggest that it may cause a decrease in basal respiration rates, which could have implications for understanding mitochondrial dysfunction in diseases.

Comparative Analysis of this compound with Similar Compounds

| Compound | Structure Type | Key Application | Bioorthogonality | Stability |

|---|---|---|---|---|

| This compound | Bicyclic | Bioorthogonal labeling | Yes | Moderate |

| BCN Acid | Carboxylic derivative | Stable probes in biological media | Yes | High |

| BCN-TTP | Mitochondrial probe | Mitochondrial targeting | Yes | Variable |

Case Study 1: Protein Labeling

In a study conducted by AxisPharm, researchers successfully labeled azide-tagged proteins using this compound, demonstrating high specificity and efficiency. This study highlighted the compound's utility in tracking protein localization within live cells.

Case Study 2: Imaging Applications

A recent publication detailed the use of this compound conjugated with quantum dots for imaging cellular processes in real-time. The results illustrated the compound's effectiveness in providing clear visuals without interfering with cellular functions.

Mécanisme D'action

The mechanism of action of Bcn-OH involves its interaction with mitochondrial proteins. The compound affects mitochondrial energy by causing a sharp decrease in basal respiration, which is attributed to its faster reaction kinetics with sulfonated proteins . This interaction allows researchers to study mitochondrial function and identify potential therapeutic targets.

Comparaison Avec Des Composés Similaires

Bcn-OH is unique compared to other similar compounds due to its specific interaction with mitochondrial proteins and its use as a control reagent for BCN-TPP . Similar compounds include other BCN-based probes and reagents, such as endo-BCN-PEG-alcohol and endo-BCN-PEG-amine . These compounds share similar chemical structures but differ in their specific applications and reactivity.

Activité Biologique

Bcn-OH, or beta-caryophyllene alcohol, is a naturally occurring compound primarily found in essential oils of various plants, including basil, oregano, and black pepper. This compound has garnered significant attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry and biochemistry.

This compound has the chemical formula C₁₀H₁₄O and features a bicyclic structure that contributes to its unique reactivity. It belongs to a class of compounds known as cyclooctyne derivatives, which are characterized by their strained ring systems. This structural feature enhances its reactivity in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, making it a valuable tool for labeling biomolecules in living systems.

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by interacting with the endocannabinoid system. This system plays a crucial role in regulating inflammation and pain responses within the body. Preliminary studies have shown that this compound can modulate inflammatory pathways, although further investigations are necessary to elucidate the underlying mechanisms and therapeutic potential in treating inflammatory diseases.

2. Bioorthogonal Chemistry Applications

This compound's ability to selectively label biomolecules is a significant aspect of its biological activity. It reacts efficiently with azide-tagged proteins, allowing for precise molecular tagging without disrupting native biological processes. This property is particularly advantageous for live-cell imaging and tracking studies .

The following table summarizes the reaction kinetics of this compound compared to other cyclooctyne derivatives:

| Compound Name | Reaction Rate (M⁻¹ s⁻¹) | Unique Features |

|---|---|---|

| This compound | 110.6 | High specificity and efficiency in SPAAC |

| DIBO | 6.2 | Higher reactivity but less stability |

| BARAC | 0.20 | Similar reactivity but different kinetics |

3. Thermodynamic Properties

Investigations into the thermodynamic parameters associated with this compound reactions reveal insights into its efficiency and suitability for various applications. For instance, the activation free energy for the reaction of this compound is approximately 13.1 kcal/mol at 25°C, indicating favorable kinetics for bioorthogonal reactions .

Case Studies

Several case studies underscore the practical applications of this compound in research:

- Cellular Imaging : In a study exploring live-cell imaging techniques, researchers utilized this compound to tag specific proteins within cellular environments. The results demonstrated high fidelity in protein labeling without significant interference with cellular functions, showcasing its potential for real-time monitoring of biological processes.

- Therapeutic Applications : Another investigation focused on the anti-inflammatory properties of this compound in animal models of arthritis. The compound exhibited a notable reduction in inflammatory markers and pain responses, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.

Propriétés

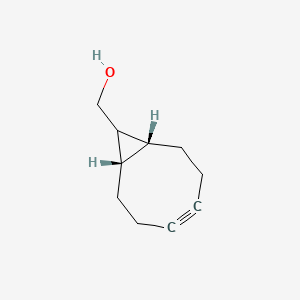

IUPAC Name |

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9+,10? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVXZMGWYBICRW-ULKQDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2CO)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2CO)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254298 | |

| Record name | (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263291-41-3 | |

| Record name | (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BCN-OH interact with its target, and what are the downstream effects?

A1: this compound reacts specifically with azide groups, typically introduced into biomolecules through metabolic labeling or other modifications. This reaction, known as SPAAC, forms a stable triazole linkage. [, , , ] This bioorthogonal reaction proceeds rapidly under physiological conditions without requiring toxic catalysts, making it valuable for live-cell labeling and imaging. [, ] For example, this compound conjugated to a phosphorogenic rhenium(I) complex enabled specific lysosome labeling in live cells. [] Another study demonstrated the use of a this compound-based "click-and-release" system for intracellular delivery of carbon disulfide (CS2), allowing investigation of CS2-induced hepatotoxicity. []

Q2: What is the reactivity difference between this compound and other strained alkynes/alkenes in SPAAC reactions?

A2: Research has shown that this compound reacts much faster with 1,2-quinone in a SPAAC reaction compared to the strained alkene TCO-OH. [] Interestingly, while an 8-membered ring, this compound reacts faster than the more strained 7-membered alkyne THS in SPAAC reactions with 1,2-quinone. Thermodynamic analysis suggests that this difference in reaction rate is mainly dictated by entropic factors. []

Q3: Are there any studies investigating the impact of the triphenylphosphonium (TPP) group on this compound's reactivity?

A3: Yes, researchers have explored the use of TPP as a mitochondrial targeting group for this compound. When linked to this compound, the resulting BCN-TPP conjugate showed a 4.6-fold decrease in reaction rate with a model protein sulfenic acid compared to this compound alone. [] This suggests potential steric hindrance from the TPP group affecting the optimal reaction orientation. Interestingly, BCN-TPP, unlike this compound, did not react with protein persulfides, highlighting its potential selectivity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.